

Veralipride vs. Placebo: A Comparative Efficacy Guide for Menopausal Symptom Management

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This guide provides an objective comparison of the efficacy of **veralipride**, a non-hormonal antidopaminergic agent, against a placebo for the treatment of vasomotor and psychofunctional symptoms associated with menopause. The data presented is synthesized from multiple clinical studies to inform researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the key quantitative outcomes from double-blind, placebocontrolled clinical trials investigating the efficacy of **veralipride**.



Efficacy Endpoint	Veralipride Group	Placebo Group	Statistical Significance	Source(s)
Reduction in Hot Flushes (Sudden Flushes)	80% of patients (32 out of 40) reported "excellent or good" results.	48.5% of patients (17 out of 35) reported "excellent or good" results.	p < 0.01	[1]
Reduction in Psycho- functional Disorders	53.1% of patients (17 out of 32) showed "excellent or good" results in managing anxiety, irritability, and depressive syndrome.	25.8% of patients (8 out of 31) showed "excellent or good" results.	p < 0.05	[1]
Overall Reduction in Vasomotor Symptoms	Veralipride induced a significant reduction in vasomotor symptoms.[2]	Veralipride was found to be more effective than placebo.[2]	p < 0.05	[2]
Objectively Recorded Hot Flushes	A significant reduction in objectively recorded hot flushes was observed.	No significant change was reported.	p < 0.01	



Elimination of Hot Flushes and Perspiration	Total elimination of symptoms was reported in 63% to 80% of patients treated with veralipride.	Data not specified.	Not specified
Range of Hot Flush Decrease	Studies report a decrease in hot flushes ranging from 48.0% to 89.9%, depending on the duration of use and administration method.	Data not specified.	Not specified

Experimental Protocols

The validation of **veralipride**'s efficacy has been established through multicentric, randomized, double-blind, placebo-controlled trials.

- 1. Study Design: The standard methodology involved a double-blind, randomized controlled trial design where participants were randomly assigned to receive either **veralipride** or a matching placebo. This design minimizes bias and allows for a direct comparison of the drug's effect against the placebo response.
- 2. Participant Characteristics: The study populations consisted of postmenopausal women experiencing climacteric symptoms, primarily vasomotor disturbances such as hot flashes. Participants were otherwise healthy and provided informed consent before enrollment.
- 3. Intervention and Dosage:
- Veralipride: The typical therapeutic dosage administered was 100 mg per day.



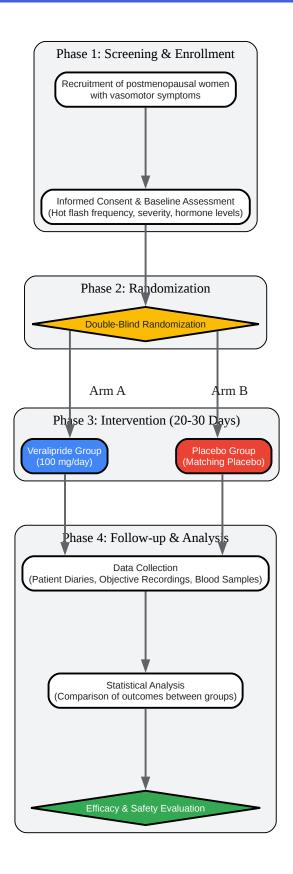
Treatment Duration: The treatment period in these studies was generally short-term, often
lasting for 20 to 30 days of continuous treatment. A common administration schedule was
100 mg/day for 20 days, followed by a 10-day drug-free interval, with recommendations for
no more than three treatment cycles due to potential side effects.

4. Outcome Measures:

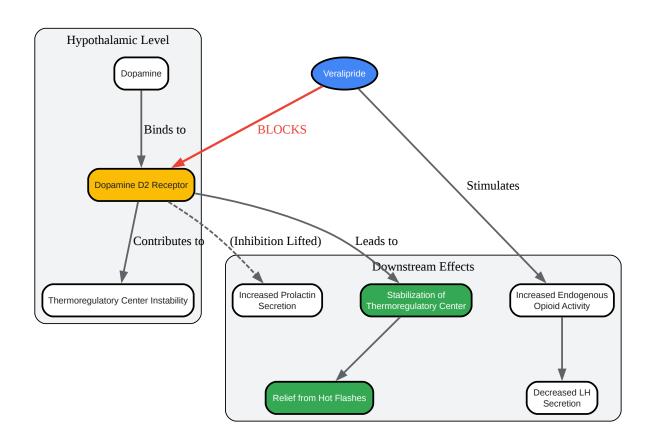
- Primary Endpoints: The primary measures of efficacy were the frequency and severity of hot flashes. These were typically recorded by patients in daily diaries. In some studies, objective measurements such as cutaneous temperature recordings were used to corroborate subjective reports.
- Secondary Endpoints: Secondary outcomes included the assessment of psycho-functional disorders (e.g., anxiety, irritability) and hormonal changes, particularly plasma prolactin and luteinizing hormone (LH) levels.

Mandatory Visualizations Experimental Workflow









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References



- 1. [Non-hormonal therapy for menopausal disorders: results of a multicentric double-blind trial (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the dopamine antagonist veralipride on hot flushes and luteinizing hormone secretion in postmenopausal women PubMed [pubmed.ncbi.nlm.nih.gov]
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